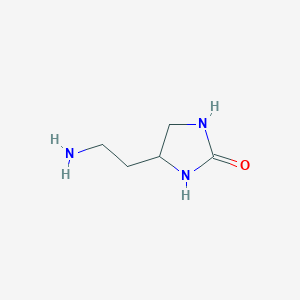

4-(2-Aminoethyl)-2-imidazolidinone

Description

Significance of Cyclic Urea (B33335) Scaffolds in Modern Organic Synthesis

Cyclic ureas, particularly the 2-imidazolidinone scaffold, are omnipresent structural motifs in a vast array of functional molecules. mdpi.com Their significance stems from a combination of robust chemical properties and their ability to impart specific three-dimensional structures. These scaffolds are integral components of numerous pharmaceuticals, natural products, and other biologically active compounds. mdpi.comacs.org For instance, the imidazolidinone ring is a core feature in biotin (B1667282) (a vital cofactor), the antibiotic linezolid, and the anti-HIV drug efavirenz. acs.org

The utility of the cyclic urea motif is deeply rooted in its hydrogen-bonding capabilities. The urea functionality contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), enabling it to form stable, predictable, non-covalent assemblies. mdpi.com This property is extensively exploited in supramolecular chemistry for the construction of molecular sensors, self-healing materials, and complex H-bonded structures. mdpi.com Furthermore, substituted imidazolidin-2-ones serve as crucial synthetic intermediates and are a valuable class of chiral auxiliaries for asymmetric transformations, guiding the stereochemical outcome of reactions. mdpi.com Their applications extend to roles as bactericides, central nervous system depressants, and transdermal penetration enhancers. scialert.netnih.gov

The Role of Aminoethyl Functionality in Heterocyclic Design

The incorporation of an aminoethyl side chain onto a heterocyclic core, as seen in 4-(2-aminoethyl)-2-imidazolidinone, is a common and effective strategy in molecular design. This functional group introduces a basic primary amine, which can participate in a variety of chemical transformations and biological interactions. The aminoethyl group can act as a nucleophile, a base, or a point of attachment for further functionalization, effectively serving as a versatile chemical handle.

In the context of medicinal chemistry, the aminoethyl moiety can be a key pharmacophoric element. Its ability to form hydrogen bonds and ionic interactions allows it to engage with biological targets such as enzymes and receptors. nih.gov The presence of this group can also influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov The flexible nature of the ethyl linker allows the terminal amine to adopt various spatial orientations, enabling optimal interaction with binding sites.

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-(2-aminoethyl)imidazolidin-2-one |

InChI |

InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9) |

InChI Key |

PCQIPXUNZVCIIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Aminoethyl 2 Imidazolidinone

Classical and Contemporary Routes to the 2-Imidazolidinone Core Bearing Functionalized Side Chains

The synthesis of 2-imidazolidinones with functionalized side chains, such as 4-(2-Aminoethyl)-2-imidazolidinone, relies on established and modern organic chemistry methodologies. These strategies are designed to efficiently construct the heterocyclic core while maintaining the integrity of the desired side-chain functionalities.

Cyclization Reactions Involving Modified Diamine Precursors

The most direct and widely utilized approach for synthesizing this compound involves the cyclization of a suitable diamine precursor, namely diethylenetriamine (B155796) (DETA). This method introduces a carbonyl group or its equivalent to form the cyclic urea (B33335) structure.

The use of carbon dioxide (CO2) as a C1 source for carbonylation is an environmentally benign and attractive method for synthesizing 2-imidazolidinones. This "green" approach avoids the use of more hazardous reagents like phosgene. The reaction typically involves the reaction of a diamine with CO2, often under catalytic conditions, to facilitate the cyclization.

While direct synthesis of this compound from diethylenetriamine and CO2 has been explored, detailed high-yield procedures are not extensively documented. However, analogous reactions with similar diamines provide insight into this synthetic route. For instance, the synthesis of the parent 2-imidazolidinone from ethylenediamine (B42938) (EDA) and CO2 has been a subject of significant research. nih.govacs.org

In one notable study, cerium(IV) oxide (CeO2) was found to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA), which is formed from EDA and CO2. nih.govacs.orgelsevierpure.com This reaction proceeds in a 2-propanol solvent and can achieve high yields of the cyclic urea. nih.govacs.orgelsevierpure.com The catalytic system has been shown to be reusable and robust. nih.gov Nanoparticulate CeO2 has also been shown to catalyze the conversion of N-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine) into the corresponding cyclic urea, albeit in more modest yields. mdpi.com

The proposed mechanism for the CeO2-catalyzed reaction involves the activation of the amine carbamate on the catalyst surface, facilitating the intramolecular cyclization to form the 2-imidazolidinone ring and release water. acs.org The use of an appropriate solvent is crucial to prevent side reactions and ensure high selectivity. nih.govacs.org

| Precursor | Carbonyl Source | Catalyst | Solvent | Yield | Reference |

| Ethylenediamine Carbamate (EDA-CA) | Internal | CeO2 | 2-Propanol | up to 83% | nih.govacs.orgelsevierpure.com |

| N-(2-aminoethyl)ethane-1,2-diamine | CO2 | Nanoparticulate CeO2 | Not specified | 9-37% | mdpi.com |

This table presents data for the synthesis of 2-imidazolidinone from ethylenediamine as an illustrative example of the carbonylation method.

A well-established and industrially relevant method for the synthesis of this compound is the reaction of diethylenetriamine (DETA) with urea. google.com This process involves the heating of the two reactants, leading to a condensation reaction and the release of ammonia (B1221849), which drives the reaction towards the formation of the cyclic urea. google.comgoogle.com

The reaction is typically carried out at elevated temperatures, often in a stepwise manner, for instance, from 120°C up to 185°C. google.com The molar ratio of DETA to urea is a critical parameter, with ratios between 1.2 and 3 being reported. google.com Following the reaction, the excess DETA is removed by distillation under reduced pressure to yield the desired product, which is often referred to as UDETA (Urea of Diethylenetriamine). google.com

A patent describes a method where urea is added portion-wise to heated DETA, and the reaction temperature is gradually increased. google.com This controlled addition and heating profile helps to manage the reaction and the removal of byproducts like ammonia and water. google.com

| Reactant 1 | Reactant 2 | Temperature | Key Process | Product | Reference |

| Diethylenetriamine (DETA) | Urea | 120-185°C | Condensation with ammonia removal | This compound (UDETA) | google.com |

Diamination of Olefins as a Pathway to Imidazolidinones

The diamination of olefins presents an alternative strategy for the construction of the 2-imidazolidinone ring. This method involves the addition of two nitrogen atoms across a double bond. While this approach is a powerful tool in organic synthesis, its specific application to produce this compound is not prominently featured in the literature. The general methodology, however, provides a potential, though less direct, route.

This synthetic strategy would require a starting olefin that, upon diamination and subsequent functional group manipulation, would yield the target molecule. The complexity of such a multi-step synthesis makes it a less common choice compared to the direct cyclization of DETA.

Intramolecular Hydroamination of Linear Urea Derivatives

Intramolecular hydroamination is a modern and atom-economical method for the synthesis of nitrogen-containing heterocycles. mdpi.com This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule. For the synthesis of imidazolidinones, this typically involves the cyclization of an N-allyl urea derivative. nih.govnih.govresearchgate.net

Gold(I) complexes have emerged as particularly effective catalysts for the 5-exo hydroamination of N-allylic, N'-aryl ureas, leading to the formation of the corresponding imidazolidin-2-ones in excellent yields under mild conditions. nih.govnih.govresearchgate.net The reaction exhibits high diastereoselectivity in many cases. nih.gov

To apply this method to the synthesis of this compound, a suitable N-allyl urea precursor with the necessary aminoethyl functionality would be required. The synthesis of such a precursor and its subsequent cyclization represents a plausible but not explicitly documented pathway to the target compound.

Aziridine (B145994) Ring Expansion Methodologies

The ring expansion of aziridines offers another synthetic entry to 2-imidazolidinones. This method typically involves the reaction of an activated aziridine with an isocyanate. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by ring expansion to form the five-membered imidazolidinone ring.

Stereoselective and Enantioselective Synthesis of Chiral Imidazolidinones

The synthesis of enantiomerically pure chiral imidazolidinones is a significant objective in organic chemistry. These compounds serve not only as valuable end products but also as powerful tools in asymmetric synthesis. researchgate.net Methodologies to achieve high levels of stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Utilization of Chiral Auxiliaries in Imidazolidinone Ring Formation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.com This strategy is a reliable and versatile method for preparing enantiomerically pure compounds. mdpi.com In the context of imidazolidinones, chiral auxiliaries can be employed to control the formation of the heterocyclic ring, leading to enantiomerically enriched products after the auxiliary is cleaved. nih.gov

Chiral 2-imidazolidinones themselves are excellent chiral auxiliaries, valued for their stability and the high levels of asymmetric induction they provide in reactions like alkylations, aldol (B89426) reactions, and Michael additions. nih.govresearchgate.net They are appealing from a practical standpoint as they are available in either enantiomeric form, are often crystalline, and can be attached and removed under mild conditions. nih.gov The effectiveness of these auxiliaries is demonstrated in the diastereoselective alkylation of their corresponding enolates.

Table 1: Effect of 2-Imidazolidinone Chiral Auxiliaries on Diastereoselectivity in Alkylation Reactions Data sourced from a study on the alkylation of enolates with alkyl bromide or iodide. nih.gov

| Chiral Auxiliary Structure | R Group | Electrophile | Diastereomeric Excess (d.e.) |

| 4-Phenyl-1,3-dimethyl | H | Benzyl (B1604629) Bromide | >98% |

| 4-Isopropyl-1,3-dimethyl | H | Benzyl Bromide | 96% |

| 4-tert-Butyl-1,3-dimethyl | H | Benzyl Bromide | >98% |

| 4-Phenyl-1,3-dimethyl | H | Allyl Iodide | >98% |

This table is interactive. Click on headers to sort.

The synthesis of these chiral auxiliaries often starts from readily available materials. nih.gov For instance, enantiomerically pure 4-substituted-2-imidazolidinones can be prepared from the parent 1,3-dihydro-2-imidazolone heterocycle through a sequence involving methoxylation, reaction with organocuprates, and optical resolution. nih.gov

Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes, represents a more atom-economical approach than the use of stoichiometric chiral auxiliaries. researchgate.net Both strategies have been successfully applied to the synthesis of chiral imidazolidinones.

Asymmetric Organocatalysis

The development of imidazolidinone-based organocatalysts, pioneered by David MacMillan, marked a significant milestone in the field. researchgate.netmdpi.com These catalysts operate through the formation of a transient iminium ion by reacting with an α,β-unsaturated aldehyde. researchgate.netnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. nih.gov This strategy has been applied to a wide array of transformations, consistently yielding products with high enantioselectivity. researchgate.netresearchgate.net

MacMillan-type catalysts, such as (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, are effective for reactions including the Diels-Alder reaction, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and Michael additions. researchgate.netresearchgate.net

Table 2: Examples of Asymmetric Reactions Using Imidazolidinone Organocatalysts

| Reaction Type | Catalyst | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cinnamaldehyde + Cyclopentadiene | 93% | researchgate.net |

| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | N-Methylindole + α,β-Unsaturated Aldehyde | 99% | researchgate.net |

| Mukaiyama-Michael Addition | MacMillan Imidazolidinone | α,β-Unsaturated Aldehyde + Silyl Ketene Acetal (B89532) | High | researchgate.net |

| 1,3-Dipolar Cycloaddition | Second-Generation MacMillan Catalyst | Nitrone + Arylpropionaldehyde | Good to Excellent | researchgate.net |

This table is interactive. Click on headers to sort.

Metal-Catalyzed Asymmetric Synthesis

Transition-metal catalysis provides a powerful alternative for constructing the imidazolidinone scaffold. rsc.org Palladium-catalyzed reactions have been particularly effective. One notable method involves the asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates with isocyanates, which furnishes chiral imidazolidinones in high yields and enantioselectivities. alfachemic.com

Another significant advancement is the palladium-catalyzed asymmetric carboamination of N-allyl ureas with aryl or alkenyl halides. thieme-connect.de This reaction creates a new carbon-carbon bond during the formation of the imidazolidinone ring, providing a direct route to enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. thieme-connect.de The choice of ligand is crucial for achieving high enantioselectivity in these transformations. mdpi.comthieme-connect.de

Table 3: Examples of Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones

| Reaction Type | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Intramolecular Diamination | Cu(II) / Bidentate Oxazoline Ligand | Chiral Imidazolidinones | Moderate to Good | High to Excellent | rsc.org |

| Allylic Cycloaddition | Pd(0) / Chiral Phosphorus Amidite Ligand | Chiral Imidazolidinones | High | High | alfachemic.com |

| Alkene Carboamination | [Pd₂(dba)₃] / (R)-Siphos-PE | 4-(Arylmethyl)-imidazolidin-2-ones | Good | up to 95% | thieme-connect.de |

| Intermolecular Diamination | Pd(0) / BINOL-derived Ligand | Chiral Imidazolidinones | Good | High | mdpi.com |

This table is interactive. Click on headers to sort.

Biocatalytic Approaches to Enantiopure Imidazolidinone Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity. youtube.com For the synthesis of chiral imidazolidinones, the most relevant biocatalytic strategy is the kinetic resolution of a racemic mixture. wikipedia.org

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. youtube.comwikipedia.org Lipases are particularly versatile enzymes for this purpose, often used to catalyze the enantioselective acylation or hydrolysis of a racemic alcohol or ester. mdpi.comconicet.gov.ar While literature specifically detailing the lipase-catalyzed resolution of this compound is sparse, the approach has been successfully applied to structurally analogous compounds, such as oxazolidinones. researchgate.net

The general process involves treating a racemic mixture containing a hydroxyl or ester group with a lipase (B570770) and an acylating agent (or water for hydrolysis). The enzyme acylates one enantiomer much faster than the other, resulting in a mixture of an acylated enantiomer and the unreacted non-acylated enantiomer, which can then be separated. youtube.com This methodology has been used for the resolution of various N-heterocycles and is a promising route for accessing enantiopure imidazolidinone derivatives. rsc.orgmdpi.com

Advanced Synthetic Techniques Applied to this compound

Beyond stereocontrol, modern synthetic chemistry also focuses on improving reaction efficiency, safety, and scalability. Microwave-assisted synthesis and continuous flow chemistry are two advanced techniques that address these goals.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. youtube.com This technique is considered a green chemistry tool because of its energy efficiency. nih.gov

The synthesis of cyclic ureas, the class of compounds to which imidazolidinone belongs, has been shown to benefit significantly from microwave irradiation. researchgate.netcapes.gov.br For instance, an organocatalyzed, solvent-free reaction between diamines and propylene (B89431) carbonate (a carbonylating agent) under microwave heating produces cyclic ureas in good yields and high selectivity. researchgate.net The optimization of reaction conditions such as temperature, microwave power, and time is crucial for the success of these protocols. researchgate.net Microwave irradiation has also been employed for the synthesis of various imidazole (B134444) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, highlighting its broad applicability in constructing nitrogen-containing heterocyclic rings. nih.govnih.gov

Table 4: Optimization of Microwave-Assisted Synthesis of a Cyclic Urea Data based on the reaction of 1,3-propanediamine with propylene carbonate. researchgate.net

| Parameter Varied | Conditions | Yield |

| Temperature | 2 mol% DBU, 200 W, 30 min | Varied with Temp. |

| MW-Power | 2 mol% DBU, 200 °C, 30 min | Varied with Power |

| Time | 2 mol% DBU, 200 °C, 100 W | Varied with Time |

| Optimized | 2 mol% DBU, 200 °C, 100 W, 10 min | Good |

This table is interactive. Click on headers to sort.

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a traditional batch-wise fashion. mdpi.com This technology offers numerous advantages for chemical manufacturing, including enhanced safety, improved heat and mass transfer, easier automation, and straightforward scalability. conicet.gov.armdpi.com

The synthesis of 2-imidazolidinone, the parent structure of the target compound, has been successfully demonstrated in a fixed-bed continuous flow reactor. wikipedia.org In one study, ethylenediamine carbamate was passed over a heterogeneous ceria (CeO₂) catalyst in a stream of ethylenediamine solvent. wikipedia.org This flow process achieved a significantly higher yield and selectivity for 2-imidazolidinone (94% yield) compared to the equivalent batch reaction (62% yield), which suffered from the formation of byproducts. wikipedia.org The improved performance in the flow system was attributed to the different ratio of solvent to catalyst, which disfavored the sequential reaction that formed the impurity. wikipedia.org Such protocols are highly promising for the large-scale, industrial production of imidazolidinone derivatives. wikipedia.org

Table 5: Comparison of Batch vs. Continuous Flow Synthesis of 2-Imidazolidinone Data sourced from a study using a CeO₂ catalyst. wikipedia.org

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Temperature | 413 K | 363 K |

| Product Yield | 62% | 94% |

| Key Byproduct | N,N′-bis(2-aminoethyl)urea | Minimal |

| Scalability | Difficult | Straightforward |

This table is interactive. Click on headers to sort.

Green Chemistry Approaches and Sustainable Synthesis (e.g., utilizing CO2 as a C1 source)

A notable advancement in the sustainable synthesis of this compound involves the utilization of carbon dioxide (CO2) as a C1 source. scirp.orgscirp.org This approach aligns with the principles of green chemistry by incorporating a greenhouse gas into a valuable chemical product. The synthesis is achieved through the reaction of ethylenediamine, ethanolamine, and CO2, catalyzed by ruthenium loaded on activated carbon (Ru/AC). scirp.orgscirp.org

The reaction is conducted in a reactor where CO2 exists in a supercritical state. Supercritical CO2 offers excellent solubility and mass transfer properties, which facilitates the synthesis process. scirp.org This method represents a significant improvement over earlier synthetic routes, which sometimes involved reagents like thionyl chloride and produced acidic byproducts such as HCl. scirp.orgscirp.org The use of CO2 as a reactant and a benign solvent medium underscores the method's environmental advantages.

This innovative pathway highlights a move towards more environmentally responsible chemical manufacturing by replacing traditional, often hazardous, carbonylating agents with CO2.

Optimization of Synthetic Pathways using Design of Experiments (DoE) and Response Surface Methodology (RSM)

To maximize the efficiency of the synthesis of this compound from ethylenediamine, ethanolamine, and CO2, Response Surface Methodology (RSM) has been effectively employed. scirp.orgscirp.org RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. neliti.comuts.edu.au It allows for the evaluation of multiple parameters and their interactions, providing a more comprehensive understanding of the reaction space than traditional one-factor-at-a-time optimization. scirp.orgscirp.org

A Box-Behnken Design (BBD), a type of RSM design, was utilized to investigate the effects of three key independent variables on the product yield: CO2 pressure, reaction temperature, and reaction time. scirp.orgscirp.org BBD is an efficient design for fitting a second-order model, which is often necessary to model the curvature in the response surface.

The experimental design involved a series of runs with different combinations of these variables. The relationship between the reaction parameters and the yield of this compound was modeled using a second-order polynomial equation. Statistical analysis, including Analysis of Variance (ANOVA), showed that all three variables—CO2 pressure, reaction temperature, and reaction time—had a significant impact on the yield. scirp.orgscirp.org The high determination coefficient (R²) of 0.9854 indicated a strong correlation between the experimental and predicted values, confirming the model's reliability for optimizing the reaction conditions. scirp.org

The optimization process using the RSM model predicted that the maximum yield of this compound could be achieved under specific conditions. A verification experiment was conducted under conditions close to the predicted optimum, confirming the model's accuracy. scirp.orgscirp.org

Table 1: Optimized Reaction Conditions Predicted by RSM for the Synthesis of this compound

| Parameter | Predicted Optimal Value | Verification Experiment Value |

| Reaction Temperature | 206.51 °C | 207 °C |

| CO2 Pressure | 9.35 MPa | 9.4 MPa |

| Reaction Time | 10.11 h | 10.1 h |

| Predicted Yield | 84.9% | - |

| Actual Yield | - | 83.1% |

This table presents the optimal reaction conditions for synthesizing this compound as determined by a Response Surface Methodology model and the results from a subsequent verification experiment. scirp.orgscirp.org

The close agreement between the predicted yield (84.9%) and the actual experimental yield (83.1%) demonstrates the effectiveness of RSM as a powerful tool for the systematic optimization of complex chemical syntheses. scirp.orgscirp.org

Reactivity of the Imidazolidinone Ring System

The imidazolidinone ring is a cyclic urea, possessing two nitrogen atoms (N1 and N3) that exhibit amide-like properties. wikipedia.org Their reactivity is generally lower than that of acyclic amines due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group. Nevertheless, they can participate in several key reactions.

The nitrogen atoms of the imidazolidinone ring can undergo N-alkylation and N-acylation, although typically requiring more forcing conditions than simple amines. nih.govacsgcipr.org N-alkylation involves the reaction with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the weakly acidic N-H bond. acsgcipr.org Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group onto one or both nitrogen atoms.

The selective mono-alkylation or acylation at either N1 or N3 can be challenging without the use of protecting group strategies. The specific reaction conditions, such as the choice of solvent, base, and electrophile, can influence the degree and position of substitution.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Imidazolidinone Ring This table presents hypothetical reaction examples based on the general reactivity of imidazolidinones.

| Reaction Type | Reagent | Conditions | Product Structure |

| N-Alkylation | Methyl Iodide (CH₃I), Sodium Hydride (NaH) | THF, 0 °C to rt | |

| N-Acylation | Acetyl Chloride (CH₃COCl), Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), 0 °C to rt | |

| N-Benzylation | Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃) | DMF, rt |

The imidazolidinone ring is notably stable due to its resonance-stabilized amide structure. However, under harsh hydrolytic conditions, such as heating with concentrated acid (e.g., HCl) or a strong base (e.g., NaOH), the ring can be forced to open. researchgate.net This process involves the cleavage of one or both of the C-N bonds within the urea moiety.

Acid-catalyzed hydrolysis typically proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion. Cleavage of one C-N bond results in the formation of a linear N-(2-aminoethyl)urea derivative. Complete hydrolysis would ultimately lead to the degradation of the molecule into its constituent parts, including ethylenediamine derivatives. The stability of the ring makes these reactions challenging, often requiring high temperatures. researchgate.net

Ring expansion and rearrangement reactions involving the imidazolidinone core are not commonly reported but are theoretically plausible under specific conditions that promote carbocation formation. chemistrysteps.com Such reactions are typically driven by the release of ring strain or the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.com

For instance, if a carbocation could be generated adjacent to the ring, a 1,2-alkyl shift involving one of the ring carbons could lead to a ring expansion, potentially forming a six-membered diazine derivative. chemistrysteps.com While cyclopropane (B1198618) and cyclobutane (B1203170) rings readily undergo expansion to relieve strain, the five-membered imidazolidinone ring is relatively stable. chemistrysteps.com Therefore, a significant driving force, such as the formation of a highly stabilized tertiary carbocation from a secondary one, would be necessary to initiate such a rearrangement. youtube.com

Functionalization of the Aminoethyl Side Chain at Position 4

The primary amine of the 2-aminoethyl group is a highly reactive nucleophile and represents the most accessible site for a wide variety of chemical modifications. Its reactivity is characteristic of a primary alkylamine.

The primary amine readily undergoes reactions to form various C-N and S-N bonds, making it a key handle for derivatization.

Amidation: The reaction with carboxylic acids (often activated with coupling agents like DCC or EDC), acyl chlorides, or anhydrides yields the corresponding amides. This is a robust and widely used transformation for linking the molecule to other chemical entities.

Sulfonamidation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces stable sulfonamides.

Reductive Amination: This powerful reaction allows for the N-alkylation of the primary amine. masterorganicchemistry.com It involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. sigmaaldrich.comorganic-chemistry.org

Table 2: Examples of Functionalization Reactions on the Aminoethyl Side Chain This table presents examples of common reactions targeting the primary amine.

| Reaction Type | Reagent(s) | Conditions | Product Class |

| Amidation | Acetic Anhydride, Pyridine | DCM, rt | N-acetyl derivative |

| Sulfonamidation | p-Toluenesulfonyl chloride, Et₃N | DCM, 0 °C to rt | N-tosyl derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane (DCE), rt | N-isopropyl derivative |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Methanol (B129727) (MeOH), pH ~6 | N-benzyl derivative |

The presence of three distinct nitrogen atoms (N1, N3, and the side-chain primary amine) necessitates a careful protection strategy for achieving site-selective modifications. Orthogonal protecting groups are ideal for this purpose, as they can be removed under different specific conditions without affecting the others. nih.gov

This strategy allows for the sequential functionalization of each nitrogen atom. For example, the primary amine could be protected with a tert-butyloxycarbonyl (Boc) group, which is labile to strong acids (like TFA). One of the ring nitrogens could be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base (like piperidine). The third nitrogen could remain protected with a benzyl (Bn) group, removable by hydrogenolysis. This approach provides a powerful synthetic route to complex, selectively-functionalized derivatives of this compound. sigmaaldrich.com

Table 3: Orthogonal Protecting Groups for Selective Amine Functionalization This table outlines potential orthogonal protecting groups and their cleavage conditions applicable to this compound.

| Protecting Group | Abbreviation | Protection Reagent | Cleavage Condition | Target Site(s) |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Primary Amine |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Primary Amine, Ring Nitrogens |

| Carbobenzyloxy | Cbz or Z | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Primary Amine, Ring Nitrogens |

| Allyloxycarbonyl | Alloc | Allyl Chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov | Primary Amine, Ring Nitrogens |

An in-depth examination of the chemical reactivity and derivatization pathways of this compound reveals a versatile scaffold amenable to a wide array of chemical transformations. This article explores its application in supramolecular assembly, metal-catalyzed reactions, and solid-phase synthesis, highlighting the compound's potential in constructing complex molecular architectures.

Theoretical Considerations for the 4 Substitution Pattern in 2 Imidazolidinones

The regioselectivity of imidazolidinone synthesis, particularly the preferential formation of 4-substituted isomers over their 5-substituted counterparts, can be rationalized through mechanistic and computational studies. nih.gov In acid-catalyzed reactions involving the intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas followed by trapping with a nucleophile, the formation of the 4-substituted product is often dominant. nih.gov

The proposed mechanism involves the initial formation of a cyclic 5-methoxyimidazolidin-2-one intermediate, which then eliminates methanol (B129727) to generate a cyclic iminium cation. nih.gov This cation is in equilibrium between two resonance structures, placing the positive charge at either the 4- or 5-position. Quantum chemistry calculations have shown that the transition state leading to the 4-substituted product is energetically lower than the transition state for the 5-substituted product by approximately 5 kcal/mol. nih.gov According to the Curtin-Hammett principle, which applies to reactions with rapidly interconverting intermediates, the product distribution is governed by the difference in the energies of the respective transition states. nih.gov Therefore, the lower activation energy for the formation of the 4-substituted regioisomer explains its observed prevalence in the reaction outcome. nih.gov

Table 2: Theoretical Factors Favoring 4-Substitution

| Factor | Description |

|---|---|

| Intermediate Stability | The reaction proceeds through a cyclic iminium cation intermediate. nih.gov |

| Transition State Energy | The transition state for nucleophilic attack at the 4-position is calculated to be significantly lower in energy than the transition state for attack at the 5-position. nih.gov |

| Kinetic Control | The product distribution is determined by the relative rates of formation, favoring the pathway with the lower activation energy barrier. nih.gov |

| Governing Principle | The observed regioselectivity is explained by the Curtin-Hammett principle, where the product ratio is dependent on the transition state energies. nih.gov |

Mechanistic Investigations and Reaction Pathways Involving 4 2 Aminoethyl 2 Imidazolidinone

Elucidation of Reaction Mechanisms for Its Formation and Degradation

The formation and degradation of 4-(2-Aminoethyl)-2-imidazolidinone are governed by specific reaction mechanisms, primarily involving cyclization and hydrolysis.

The synthesis of the imidazolidin-2-one core, a key structural feature of this compound, can be achieved through various synthetic routes. A common approach is the intramolecular cyclization of suitable precursors.

One general and highly regioselective method involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. nih.gov The proposed mechanism for the formation of the 4-substituted imidazolidin-2-one ring proceeds through several key steps:

Formation of an Oxonium Ion: The reaction is initiated by the acid-catalyzed formation of an oxonium ion from the acetal (B89532) group of the N-(2,2-dialkoxyethyl)urea.

Intramolecular Cyclization: This is followed by an intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate.

Formation of an Iminium Cation: The elimination of an alcohol molecule, promoted by the acid catalyst, results in the formation of a cyclic iminium cation.

Nucleophilic Attack: This electrophilic iminium ion can then react with a nucleophile at either the C4 or C5 position. Quantum chemistry calculations have been used to rationalize the observed regioselectivity, indicating that the reaction pathway leading to the 4-substituted product is often favored. nih.gov

Another significant route is the regiocontrolled cyclization of N-(2-hydroxyethyl)ureas. acs.org Furthermore, the synthesis of imidazolidin-2-ones can be accomplished via the catalytic diamination of unsaturated carbon-carbon bonds, such as in olefins and dienes, using metal catalysts like palladium and copper. mdpi.com These methods offer pathways to functionalized imidazolidinones, including those with chiral centers.

The synthesis of the specific side chain, the 2-aminoethyl group at the 4-position, would likely involve the use of a starting material that already contains this functional group or a precursor that can be readily converted to it.

The degradation of imidazolidinones is a critical aspect of their chemistry, with hydrolysis being a primary pathway for chemical degradation. Studies on 4-imidazolidinone prodrugs have shown that their decomposition in aqueous solutions is highly dependent on pH. nih.gov

For instance, the hydrolysis of a 4-imidazolidinone derived from formaldehyde (B43269) and prilocaine (B1678100) follows apparent first-order kinetics at acidic pH (below 5). At higher pH values, the decomposition becomes a reversible reaction, exhibiting both first- and second-order kinetics. nih.gov The pH-rate profile for this compound is sigmoidal, which is characteristic of the hydrolysis of many N-Mannich bases. nih.gov

In contrast, a 4-imidazolidinone derived from acetaldehyde (B116499) displays a bell-shaped pH-rate profile, suggesting a more complex reaction pathway involving a kinetically significant intermediate and a change in the rate-limiting step with varying pH. nih.gov At physiological pH, the degradation can lead to the formation of isomeric structures, which then hydrolyze at a slower rate. nih.gov

The hydrolysis of 4-imino-imidazolidin-2-ones in acidic conditions has also been investigated. The reaction proceeds to yield hydantoins as the sole products, and the kinetics are found to be zero-order with respect to the concentration of hydronium ions, indicating that the imine is fully protonated in the studied acidity range. researchgate.netrsc.org

Thermal degradation studies on imidazoline (B1206853) derivatives reveal that the decomposition process is complex and specific to the substituents on the ring. The thermal stability, indicated by the temperatures at which 10% (T10) and 50% (T50) weight loss occur, varies significantly among different derivatives. The degradation can proceed in multiple steps, as shown by thermogravimetric analysis (TG-DTG). lew.ro

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of the reactions involving this compound.

Kinetic studies on the degradation of 4-imidazolidinone prodrugs have determined the half-lives and rate constants under various pH conditions. For example, the half-life for the hydrolysis of a formaldehyde-derived 4-imidazolidinone at pH 7.4 and 60°C was calculated to be 6.9 hours. nih.gov The acetaldehyde-derived counterpart exhibits greater instability. nih.gov The study of the hydrolysis of 4-imino-imidazolidin-2-ones has also yielded important kinetic data, allowing for the determination of the rate-determining step in the related cyclization of hydantoic acid amides. researchgate.netrsc.org

Thermodynamic investigations, often coupled with kinetic studies, help in understanding the relative stability of reactants, intermediates, and products. In the context of dynamic covalent libraries of imines, it has been shown that the presence of a host molecule can modulate the kinetic and thermodynamic distribution of the library members. nih.gov For instance, in a mixture of aldehydes and anilines, one imine may be the kinetic product, forming faster, while another is the thermodynamic product, being more stable at equilibrium. nih.gov Such principles could be applicable to the equilibria involved in the formation and degradation of this compound.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

The elucidation of reaction mechanisms is often supported by theoretical calculations that analyze the transition states of the key reaction steps. For the formation of a related biocidal imidazolidin-4-one (B167674) derivative, density-functional theory (DFT) has been employed to study the mechanism of its formation and halogenation. nih.gov These theoretical studies can determine the energies of intermediates and transition states, providing a deeper understanding of the reaction pathway.

In the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, a solvent kinetic isotope effect (kH/kD) of 1.72 suggests a mechanism where the rate-limiting step is the attack of a water molecule on the protonated imine, with a concerted proton transfer to a second water molecule. researchgate.netrsc.org This points to a specific structure of the transition state.

For catalyzed reactions, such as the synthesis of imidazolidinones using metal catalysts, the transition state analysis would involve the coordination of the reactants to the metal center and the subsequent steps of bond formation and cleavage.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the reactivity and selectivity of reactions leading to imidazolidinones.

In the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, the solvent and the amount of acid catalyst were found to be crucial for achieving high regioselectivity. nih.gov Similarly, in the synthesis of 1,3-disubstituted imidazolidin-2-ones, the reaction yield was highly dependent on the solvent. A reaction in toluene (B28343) gave a very low yield (<5%), while in tetrahydrofuran (B95107) (THF) the yield was 21%, and in dichloromethane (B109758) (DCM) a high yield of 98% was achieved. mdpi.com This highlights the role of solvent polarity and solubility of reactants in influencing the reaction outcome.

The base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones also shows a strong solvent dependency. Acetonitrile (MeCN) was found to be a crucial solvent for an efficient reaction, and surprisingly, the presence of water did not hinder the reaction. acs.org In some cases, the solvent can exclusively control the regioselectivity of the reaction. nih.gov The use of phase-transfer catalysis in a two-phase solvent system can be an effective and environmentally friendly method for carrying out reactions with immiscible reactants. ekb.eg

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | - | 64 | <5 |

| Tetrahydrofuran (THF) | 20 | 64 | 21 |

| Dichloromethane (DCM) | 40 | 17 | 98 |

Stereochemical Control Mechanisms in Asymmetric Reactions

Imidazolidinone derivatives are widely used as asymmetric organocatalysts, particularly the MacMillan catalysts, which are derived from amino acids. rsc.orgrsc.org These catalysts operate through different activation modes, such as iminium, enamine, and SOMO (Singly Occupied Molecular Orbital) catalysis, to achieve high enantioselectivity in a variety of organic transformations. rsc.org

The synthesis of chiral imidazolidin-2-ones can be achieved through several methods, including the palladium-catalyzed asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands. mdpi.com This approach can lead to high yields and excellent enantioselectivities under mild conditions. Another strategy is the Pd(0)-catalyzed asymmetric intermolecular diamination of olefins using chiral BINOL-derived phosphorus amidite ligands. mdpi.com

The stereochemical outcome of these reactions is controlled by the chiral catalyst, which creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The mechanism involves the formation of a chiral catalyst-substrate complex, which then proceeds through a transition state where the facial selectivity of the nucleophilic attack is directed by the steric and electronic properties of the chiral ligand.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Aminoethyl 2 Imidazolidinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-Aminoethyl)-2-imidazolidinone in solution. mmu.ac.uk It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex spectra of molecules such as this compound. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For this compound, COSY would establish the connectivity within the ethyl chain and the imidazolidinone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is essential for assigning the carbon signals corresponding to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, linking the aminoethyl side chain to the imidazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can reveal the spatial proximity between protons on the ethyl chain and the imidazolidinone ring.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity in the ethyl and imidazolidinone moieties. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals to their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirms the connection between the ethyl side chain and the imidazolidinone ring. |

| NOESY | ¹H-¹H correlations through space | Provides insights into the 3D structure and conformation in solution. |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. nih.gov This technique provides a high degree of confidence in the molecular identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. unito.it By analyzing the fragments produced from the protonated molecule of this compound, one can deduce the connectivity of its constituent parts, such as the loss of the aminoethyl side chain or the opening of the imidazolidinone ring. unito.itnih.gov This technique is instrumental in confirming the proposed structure and can help differentiate it from potential isomers. nih.gov

| Mass Spectrometry Technique | Information Gained | Application to this compound |

| HRMS | Accurate mass measurement | Determination of the precise elemental composition (C₅H₁₁N₃O). alfa-chemistry.com |

| MS/MS | Fragmentation patterns | Elucidation of the molecular structure by identifying characteristic fragment ions. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The presence of a stereocenter in this compound necessitates the use of chiral separation techniques to resolve and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining enantiomeric purity. nih.gov

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a predominant technique for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally related to this compound, such as other cyclic ureas, amino acids, and imidazolinones, polysaccharide-based CSPs are widely effective. windows.netscilit.com

Research on imidazolinone herbicides has demonstrated successful enantiomeric separation using a Chiralcel OJ column, which is based on a cellulose (B213188) derivative. scilit.com Similarly, various amino acids and their derivatives have been resolved using macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC) or cyclodextrin-based phases (e.g., CYCLOBOND). sigmaaldrich.com The choice of mobile phase is crucial; normal-phase (e.g., hexane-ethanol mixtures), polar organic, and reversed-phase conditions have all been employed depending on the specific CSP and analyte. windows.net For instance, the separation of imidazolinone herbicides was optimized using a mobile phase of hexane (B92381) with ethanol (B145695) as a polar modifier. scilit.com

In some cases, derivatization of the primary amine group in the aminoethyl side chain can be performed to enhance chromatographic separation and detection. google.com This approach was used for the analysis of other chiral amino compounds, where derivatization created diastereomers that could be separated on standard achiral columns. google.comnih.gov

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Detection | Reference |

|---|---|---|---|---|

| Imidazolinone Herbicides | Chiralcel OJ | Hexane/Ethanol/Trifluoroacetic Acid | UV (275 nm) | scilit.com |

| Pharmaceutical Racemates | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal, Polar-Organic, and Reversed Phase | UV | windows.net |

| N-blocked Amino Acids | CHIROBIOTIC V | Polar Ionic Mode (e.g., Methanol (B129727)/Acetic Acid/Triethylamine) | UV/MS | sigmaaldrich.com |

| Chiral Organic Acids (after derivatization with an imidazolidinone reagent) | Octadecylsilica (achiral) | H₂O-CH₃CN | LC-MS/MS | nih.gov |

Gas Chromatography (GC):

Chiral GC analysis is another viable method, though it typically requires the analyte to be volatile and thermally stable. gcms.cz For a polar molecule like this compound, derivatization is almost certainly required to increase its volatility. The primary and secondary amine functionalities can be acylated or silylated. Following derivatization, the enantiomers can be separated on a GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm). gcms.cz A chiral GC-MS method has been successfully developed for the analysis of cyclic secondary amino acids after derivatization, demonstrating the feasibility of this approach for related structures. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound, effectively serving as a molecular "fingerprint". mdpi.comnih.gov

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is highly sensitive to the vibrations of polar bonds. The key functional groups in this compound—the cyclic urea (B33335), primary amine, and secondary amines—give rise to characteristic absorption bands.

C=O Stretching: The carbonyl (C=O) group of the cyclic urea is expected to produce a strong, sharp absorption band. In related compounds like 1,3-dimethyl-2-imidazolidinone (B1670677) and 2-imidazolidinone itself, this band (νC=O) is observed in the region of 1680-1700 cm⁻¹. nist.govresearchgate.net

N-H Stretching: The primary amine (-NH₂) and the two secondary amines (-NH-) in the ring will exhibit stretching vibrations (νN-H) in the 3100-3500 cm⁻¹ range. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. nih.gov

N-H Bending: The bending vibration (δN-H) of the primary amine (scissoring) is expected around 1590-1650 cm⁻¹. The N-H bending of the secondary amines will also contribute to absorption in this region.

C-H Stretching: Aliphatic C-H stretching vibrations (νC-H) from the ethyl group and the imidazolidinone ring will appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | Primary & Secondary Amines | 3100 - 3500 | Medium-Strong | nih.gov |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium | |

| C=O Stretch | Cyclic Urea (Imidazolidinone) | 1680 - 1700 | Strong | nist.govresearchgate.net |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium | |

| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium | researchgate.net |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures light scattering from molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds. nih.gov

C=O Stretching: The C=O stretch is also Raman active and would be expected in a similar region as in the IR spectrum (around 1688 cm⁻¹ for a related structure). researchgate.net

Ring Vibrations: The imidazolidinone ring structure will have characteristic "ring breathing" modes that are often strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core.

Symmetric Stretches: Symmetric C-H and C-C stretching vibrations of the ethyl chain would also be visible.

Raman spectroscopy is advantageous for analyzing aqueous samples, as water is a very weak Raman scatterer, which could be beneficial for studying the compound under more biologically relevant conditions. nih.gov The combination of IR and Raman spectra provides a more complete vibrational analysis for the unambiguous structural confirmation of this compound. nih.gov

Computational and Theoretical Chemistry Studies on 4 2 Aminoethyl 2 Imidazolidinone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetic properties of 4-(2-Aminoethyl)-2-imidazolidinone. nih.gov These methods provide a detailed picture of the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to achieve a reliable optimized geometry. icm.edu.pl

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The flexible ethylamino side chain of this compound allows for multiple conformers. Computational studies can identify these different conformations and rank them based on their relative energies, providing insight into the molecule's flexibility and the shapes it is likely to adopt. nih.gov

Electronic Structure, Charge Distribution, and Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. pearsonhighered.comtcd.ie For this compound, MO analysis reveals the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. mdpi.com

Charge distribution analysis provides a map of the electrostatic potential across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as hydrogen bonding, which are significant for this compound due to the presence of amino and amide functional groups. mdpi.com

Below is a table summarizing key electronic properties often calculated for molecules like this compound.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms. | Helps in understanding electrostatic interactions. |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Quantum mechanical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. icm.edu.pl The accuracy of these predictions has significantly improved, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov Comparing calculated shifts with experimental spectra aids in the assignment of signals to specific atoms within the molecule. icm.edu.pl

IR Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule. This involves calculating the frequencies and intensities of the vibrational modes. These calculated frequencies are often scaled by a factor to better match experimental data due to approximations in the computational methods and the anharmonicity of real vibrations. The predicted spectrum helps in assigning the observed IR bands to specific functional groups and vibrational motions, such as N-H stretching, C=O stretching, and N-H bending.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions with the environment. nih.gov

Conformational sampling in MD simulations allows for a more extensive exploration of the potential energy surface than static QM calculations, revealing the different shapes the molecule can adopt in solution. researchgate.net

A crucial aspect of MD simulations is the ability to explicitly include solvent molecules, which is vital for understanding how the solvent influences the conformation and dynamics of this compound. osti.govnih.gov The interactions between the solute and solvent, such as hydrogen bonding with water or other protic solvents, can significantly affect the molecule's preferred conformation and its dynamic behavior. researchgate.net These simulations can quantify properties like the radial distribution function to describe the solvent structure around the molecule and the lifetime of hydrogen bonds. osti.gov

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can be used to model chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products.

A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. acs.org The structure and energy of the transition state determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Methods like DFT can be used to calculate the energies of reactants, products, and transition states, providing valuable information on reaction mechanisms. nih.govacs.org For example, in the synthesis of 2-imidazolidinone from ethylenediamine (B42938), DFT calculations can estimate the formation energy of intermediates. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. nih.govmdpi.com For this compound, these studies would focus on its molecular interactions rather than clinical outcomes.

In a QSAR/QSPR study, various molecular descriptors are calculated for a series of related compounds. nih.govacquirepublications.org These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic: LogP.

These descriptors are then correlated with an observed property (e.g., binding affinity to a target, solubility) using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.govacquirepublications.org The resulting model can be used to predict the properties of new, unsynthesized molecules and to understand which structural features are most important for a particular interaction. nih.gov For instance, a QSAR model could reveal that the hydrogen-bonding capacity of the amino and amide groups is a key determinant of its interaction with a particular surface or receptor.

Research on "this compound" in Computational and Theoretical Chemistry Remains Limited

Despite a thorough search of available scientific literature, specific computational and theoretical chemistry studies, particularly in the area of molecular docking and molecular recognition, focusing solely on the chemical compound this compound are not presently available.

While the broader field of computational chemistry offers significant insights into the interaction of small molecules with biological targets, dedicated research on the theoretical and mechanistic level of enzyme and receptor interactions for this compound has not been identified in the public domain.

Scientists frequently employ molecular docking simulations to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. These studies are instrumental in understanding potential biological activity and guiding drug discovery efforts. Similarly, molecular recognition studies at a theoretical level provide a detailed view of the non-covalent interactions that govern the binding process, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

However, the current body of research focuses more on related heterocyclic compounds, such as various derivatives of imidazolidinone and thiazolidinone. These studies often explore their potential as inhibitors for a range of enzymes and receptors, utilizing computational methods to elucidate structure-activity relationships.

The absence of specific studies on this compound suggests that this particular compound may not have been a primary focus of computational drug design or mechanistic studies to date. Further research would be necessary to generate the data required for a detailed analysis of its molecular docking and recognition profiles.

Biological and Biochemical Research on the Molecular Mechanisms of 4 2 Aminoethyl 2 Imidazolidinone Derivatives Excluding Clinical Human Data

Investigation of Molecular Target Interactions

The exploration of how 4-(2-Aminoethyl)-2-imidazolidinone derivatives interact with specific biological molecules, such as enzymes and receptors, is a cornerstone of understanding their potential activities.

In Vitro Enzyme Assays and Kinetic Characterization

In vitro enzyme assays are crucial for determining the inhibitory potential of these compounds. For instance, a series of thiazolidin-4-one and thiazinan-4-one derivatives synthesized using 1-(2-aminoethyl)pyrrolidine (B145720) were screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.gov Two compounds, 6a and 6k , demonstrated the lowest IC50 values in rat hippocampus (5.20 and 4.46 µM, respectively) and cerebral cortex (7.40 and 6.83 µM), indicating potent inhibition of AChE. nih.gov

Similarly, imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell receptor signaling. nih.gov Cinnamic acids-based inhibitors, specifically 9p and 9r , showed significant LYP inhibitory activities with IC50 values ranging from 2.85 to 6.95 μM. nih.gov Further kinetic analysis identified inhibitor 9r as a competitive inhibitor with a Ki of 1.09 μM, and it was found to bind to LYP reversibly. nih.gov

Another study focused on the inhibition of the MDM2/p53 interaction, a key pathway in cancer biology. A novel series of 4-imidazolidinone-containing compounds were tested in MDM2/p53 and MDM4/p53 fluorescence polarization binding assays. nih.gov Compounds 2 (TB114) and 22 emerged as the most potent inhibitors of the MDM2/p53 interaction. nih.gov

A thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) , was identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50/Ki Value | Tissue/Assay | Reference |

|---|---|---|---|---|

| Compound 6a | Acetylcholinesterase (AChE) | IC50: 5.20 µM (hippocampus), 7.40 µM (cerebral cortex) | Rat brain tissue | nih.gov |

| Compound 6k | Acetylcholinesterase (AChE) | IC50: 4.46 µM (hippocampus), 6.83 µM (cerebral cortex) | Rat brain tissue | nih.gov |

| Compound 9p | Lymphoid-specific tyrosine phosphatase (LYP) | IC50: 6.95 μM | Enzyme assay | nih.gov |

| Compound 9r | Lymphoid-specific tyrosine phosphatase (LYP) | IC50: 2.85 μM, Ki: 1.09 μM | Enzyme assay | nih.gov |

| Compound 2 (TB114) | MDM2/p53 Interaction | Not specified | FP binding assay | nih.gov |

| Compound 22 | MDM2/p53 Interaction | Not specified | FP binding assay | nih.gov |

| Compound 2 | Raf/MEK/ERK & PI3K/Akt | Not specified | Not specified | nih.gov |

Receptor Ligand Binding Assays and Affinity Determination

Receptor binding assays are employed to determine the affinity of these compounds for various receptors. In a study aimed at developing veinotonic drugs acting through α2 receptor activation, clonidine (B47849) analogues with a 2-imino-imidazolidine structure were synthesized and their binding affinities for α-adrenergic receptors were evaluated. nih.gov Two benzopyranic derivatives, 16 and 22 , demonstrated notable affinities for the α2 receptor, with Ki values of 19 nM and 95 nM, respectively, in [3H]rauwolscine binding assays. nih.gov Their affinity for α1 receptors was significantly lower, indicating high selectivity for the α2-adrenoceptors. nih.gov

Derivatives of this compound have also been investigated for their interaction with imidazoline (B1206853) I2 receptors. nih.gov While the exact molecular identity of these receptors is still being elucidated, various selective ligands have been identified through receptor binding assays, helping to understand their pharmacological roles. nih.gov

Table 2: Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Radioligand | Reference |

|---|---|---|---|---|

| Benzopyranic derivative 16 | α2-adrenoceptor | 19 nM | [3H]rauwolscine | nih.gov |

| Benzopyranic derivative 22 | α2-adrenoceptor | 95 nM | [3H]rauwolscine | nih.gov |

| Benzopyranic derivative 16 | α1-adrenoceptor | 7570 nM | Not specified | nih.gov |

| Benzopyranic derivative 22 | α1-adrenoceptor | 5030 nM | Not specified | nih.gov |

Cellular Pathway Modulation Studies

Research extends to how these compounds affect complex cellular processes, such as signal transduction and gene expression, within various cell line models.

Cell-Free System Investigations

At present, specific studies on this compound derivatives in cell-free systems focusing on pathway modulation are not extensively detailed in the available literature.

Studies in Model Cell Lines

The effects of this compound derivatives have been extensively studied in various cancer cell lines. A series of 4-imidazolidinones were evaluated for their anticancer activity, with compound 9r showing the most significant effect in colorectal cancer cells. nih.gov This compound was found to induce the accumulation of reactive oxygen species (ROS), which in turn activates the JNK pathway and subsequently the caspase pathway, leading to apoptosis. nih.gov

In another study, compounds 2 (TB114) and 22 , potent inhibitors of the MDM2/p53 interaction, exhibited strong antiproliferative activities in HCT-116 and MOLM-13 cell lines, which harbor wild-type p53. nih.gov Mechanistic investigations revealed that these compounds dose-dependently activated p53 and its target genes, inducing apoptosis. nih.gov Their antiproliferative effects were dependent on the presence of wild-type p53. nih.gov

The dual inhibitor of the Raf/MEK/ERK and PI3K/Akt pathways, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) , was shown to inhibit cell proliferation, induce early apoptosis, and cause cell cycle arrest in the G0/G1 phase in human leukemia U937 cells. nih.gov

Furthermore, the imidazolidine-2,4-dione derivative 9r , a LYP inhibitor, was shown to regulate the T-cell receptor associated signaling pathway in Jurkat T cells. nih.gov

Table 3: Cellular Effects of this compound Derivatives in Model Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect | Pathway Modulated | Reference |

|---|---|---|---|---|

| Compound 9r | HCT116, SW620 (colorectal cancer) | ROS accumulation, apoptosis | JNK pathway, Caspase pathway | nih.gov |

| Compound 2 (TB114) | HCT-116, MOLM-13 (wild-type p53) | Antiproliferative activity, apoptosis | p53 pathway | nih.gov |

| Compound 22 | HCT-116, MOLM-13 (wild-type p53) | Antiproliferative activity, apoptosis | p53 pathway | nih.gov |

| Compound 2 | U937 (human leukemia) | Inhibition of proliferation, apoptosis, G0/G1 arrest | Raf/MEK/ERK, PI3K/Akt | nih.gov |

| Compound 9r | Jurkat T cells | Regulation of TCR signaling | T-cell receptor pathway | nih.gov |

Protein-Ligand Interaction Analysis Techniques

Understanding the precise interactions between a ligand and its protein target is fundamental. Various computational and experimental techniques are utilized for this purpose. A systematic analysis of atomic protein-ligand interactions in the Protein Data Bank (PDB) has highlighted the frequency and nature of these contacts, which can include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov Such analyses are crucial for the rational design and optimization of chemical series. nih.gov

Molecular docking and dynamic simulations are powerful computational tools used to predict the binding modes of ligands within their protein targets. For example, these techniques have been used to investigate the binding of antagonists to the GPR18 receptor, revealing that the imidazothiazinone moiety can bind in a hydrophobic pocket. nih.gov Similarly, docking studies of imino-thiazolidinone derivatives with Carbonic Anhydrase II have identified key interactions, such as hydrogen bonds and pi-alkyl interactions, that are favorable for binding. nih.gov These computational methods help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govnih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

The precise quantification of binding affinity, kinetics, and thermodynamics is crucial for understanding the interaction between a ligand and its target protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of molecules. In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand, such as a this compound derivative, is then flowed over the chip. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_). SPR is particularly valuable for identifying even weak binding interactions and can be used to screen for promiscuous inhibitors, which are common false positives in high-throughput screening campaigns.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The instrument, composed of a reference cell and a sample cell within an adiabatic jacket, measures the minute temperature differences that occur upon binding. This allows for the direct determination of the binding enthalpy (ΔH). From the resulting binding isotherm, the binding affinity (K_a_), and stoichiometry (n) can be calculated. Subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be determined, providing a complete thermodynamic profile of the interaction. This detailed thermodynamic data is invaluable for understanding the driving forces behind the binding event, such as hydrogen bonding and hydrophobic interactions.

While these techniques are standard in drug discovery for characterizing ligand-target interactions, specific SPR or ITC data for derivatives of this compound are not prominently available in publicly accessible research literature. The data tables below represent typical outputs from such experiments for a generic ligand-protein interaction.

Table 1: Representative Surface Plasmon Resonance (SPR) Data

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_a_) | 2.5 x 10^5^ | M^-1^s^-1^ |

| Dissociation Rate (k_d_) | 5.0 x 10^-4^ | s^-1^ |

Table 2: Representative Isothermal Titration Calorimetry (ITC) Data

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Enthalpy (ΔH) | -8.5 | kcal/mol |

| Association Constant (K_a_) | 5.0 x 10^7^ | M^-1^ |

| Gibbs Free Energy (ΔG) | -10.5 | kcal/mol |

NMR-Based Ligand Screening and Epitope Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for studying protein-ligand interactions at an atomic level. It can be used to screen compound libraries for binders and to precisely map the interaction site on the protein target.